![molecular formula C10H17NO2 B2788279 Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2247106-24-5](/img/structure/B2788279.png)
Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
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Overview
Description
“Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate” is a complex organic compound. It is a derivative of bicyclic compounds, which are a class of organic compounds that contain two fused rings in their structure .
Molecular Structure Analysis
The compound’s name suggests it has a bicyclic structure with a tert-butyl group, an amino group, and a carboxylate group. Bicyclic compounds are known for their ring structures, which can exhibit interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. The amino group (-NH2) and the carboxylate group (-COO-) are both reactive and can participate in various chemical reactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVNPTVOYKGKQ-PJKMHFRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1C(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138040611 |
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